molecular formula C10H10F4O B13423241 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL CAS No. 376641-12-2

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL

Cat. No.: B13423241
CAS No.: 376641-12-2
M. Wt: 222.18 g/mol
InChI Key: XRUPBGDVMZPLMA-UHFFFAOYSA-N
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Description

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL is an organic compound characterized by the presence of fluorine atoms and a trifluoromethyl group. These fluorine-containing groups often impart unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 2-fluoro-6-trifluoromethylbenzaldehyde with a suitable reducing agent to form the corresponding alcohol . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, where fluorine-containing reagents are used to introduce the fluorine atoms into the aromatic ring. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group typically yields ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)phenylacetic acid
  • 2-Fluoro-5-(trifluoromethyl)phenyl isocyanate
  • 2-Fluoro-3-(trifluoromethyl)phenyl isocyanate

Uniqueness

3-(2-Fluoro-6-trifluoromethyl-phenyl)-propan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. The combination of fluorine atoms and a trifluoromethyl group enhances its stability, reactivity, and potential biological activity compared to other similar compounds .

Properties

CAS No.

376641-12-2

Molecular Formula

C10H10F4O

Molecular Weight

222.18 g/mol

IUPAC Name

3-[2-fluoro-6-(trifluoromethyl)phenyl]propan-1-ol

InChI

InChI=1S/C10H10F4O/c11-9-5-1-4-8(10(12,13)14)7(9)3-2-6-15/h1,4-5,15H,2-3,6H2

InChI Key

XRUPBGDVMZPLMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)CCCO)C(F)(F)F

Origin of Product

United States

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